2-(Azetidin-1-yl)propan-1-amine
Description
Contextual Significance of Azetidine-Containing Amine Scaffolds in Organic Chemistry
Azetidines, which are four-membered nitrogen-containing heterocycles, hold a unique position in organic chemistry. Their significance stems from a combination of inherent ring strain, which is approximately 25.4 kcal/mol, and greater stability compared to their three-membered counterparts, aziridines. rsc.org This moderate ring strain makes them amenable to ring-opening reactions, providing a pathway to more complex molecular architectures, while also allowing for their isolation and handling under standard laboratory conditions. rsc.org
The incorporation of an amine functionality onto an azetidine (B1206935) scaffold, as seen in azetidine-containing amines, further enhances their chemical utility. The presence of the amine group introduces a site for a wide array of chemical transformations, including but not limited to acylation, alkylation, and participation in carbon-nitrogen bond-forming reactions. This dual functionality of a reactive ring system and a versatile amine group makes these scaffolds highly valuable in the construction of diverse molecular libraries for drug discovery and materials science. nih.govresearchgate.net
The rigid, three-dimensional structure of the azetidine ring can impart favorable conformational constraints on molecules, a property that is highly sought after in medicinal chemistry to enhance binding affinity and selectivity for biological targets. nih.gov The introduction of azetidine-containing amine scaffolds can influence key physicochemical properties such as lipophilicity and metabolic stability, making them attractive motifs for the design of novel therapeutic agents. researchgate.net
The Unique Role of 2-(Azetidin-1-yl)propan-1-amine as a Molecular Building Block
Within the broader class of azetidine-containing amines, this compound stands out due to its specific structural arrangement. The presence of a chiral center at the 2-position of the propane (B168953) chain introduces the potential for stereoselectivity in subsequent chemical transformations. This is a critical feature in the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.
The primary amine at the 1-position of the propane chain serves as a key nucleophilic handle for the introduction of a wide variety of functional groups and for building larger molecular frameworks. This amine can readily participate in reactions such as amide bond formation, reductive amination, and the synthesis of various nitrogen-containing heterocycles. The azetidine ring itself can act as a directing group or be involved in ring-expansion or ring-opening reactions to generate more complex heterocyclic systems.
The combination of the azetidine ring and the 1-aminopropan-2-yl moiety provides a unique and versatile building block for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. Its structure allows for the systematic exploration of chemical space around a rigid core, facilitating the development of structure-activity relationships in drug discovery programs. nih.gov
Historical Development and Contemporary Relevance of Azetidine Chemistry in Synthetic Methodologies
The chemistry of azetidines has a rich history, with initial interest sparked by the discovery of the azetidine-2-carboxylic acid, a non-proteinogenic amino acid, in 1955. medwinpublishers.com However, for a considerable period, the synthesis of azetidines was considered challenging due to the inherent strain of the four-membered ring, which often led to difficulties in their formation. nih.govacs.org Early synthetic methods often involved intramolecular cyclization reactions, which could be low-yielding and limited in scope.
The development of new synthetic methodologies has significantly advanced the field of azetidine chemistry. Modern approaches include cycloaddition reactions, such as the [2+2] cycloaddition of imines and ketenes (the Staudinger reaction), as well as various cyclization strategies. medwinpublishers.comresearchgate.net More recently, transition-metal-catalyzed reactions, including C-H amination and photoredox catalysis, have emerged as powerful tools for the efficient and stereoselective synthesis of a wide range of functionalized azetidines. rsc.orgnih.gov The intramolecular aminolysis of epoxides has also been developed as a viable route to azetidine ring systems. frontiersin.org
Structure
3D Structure
Properties
IUPAC Name |
2-(azetidin-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-6(5-7)8-3-2-4-8/h6H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZFLGYOIRLVTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1CCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 2 Azetidin 1 Yl Propan 1 Amine and Analogous Azetidine Amines
Strategies for Azetidine (B1206935) Ring Construction and Elaboration
The construction of the strained azetidine ring necessitates specialized synthetic methods. These strategies can be broadly categorized into cyclization-based approaches, which involve the formation of the ring from an acyclic precursor, and cycloaddition reactions, where the four-membered ring is formed in a concerted or stepwise manner from two unsaturated components.
Cyclization-Based Approaches to the Azetidine Core
Cyclization reactions are a cornerstone in the synthesis of azetidines, providing a reliable means to construct the heterocyclic core. These methods typically involve the intramolecular formation of a carbon-nitrogen bond to close the four-membered ring.
Reductive cyclization offers an effective pathway to azetidines from appropriately functionalized linear precursors. One notable example is the organocatalytic asymmetric synthesis of 1,2,4-trisubstituted azetidines. thieme-connect.comthieme-connect.com This method involves an initial aza-Michael addition of N-substituted phosphoramidates to enones, catalyzed by a chiral salt, to generate aza-Michael adducts. thieme-connect.comthieme-connect.com These intermediates then undergo an intramolecular reductive cyclization using a reducing agent such as (R)-alpine borane (B79455) to furnish the desired azetidines in a one-pot procedure. thieme-connect.comthieme-connect.com This approach provides good to high yields and excellent stereocontrol. thieme-connect.comthieme-connect.com
| Entry | R¹ | R² | R³ | Yield (%) | ee (%) |
| 1 | Et | Et | o-tolyl | 69 | 82 |
| 2 | Bn | Et | Ts | 73 | 80 |
| Data sourced from Yadav et al. thieme-connect.com |
A variety of intramolecular ring-closing reactions have been developed for azetidine synthesis, often relying on the nucleophilicity of a nitrogen atom attacking an electrophilic carbon center within the same molecule. A common strategy involves the intramolecular SN2 reaction where a nitrogen atom displaces a leaving group, such as a halide or a mesylate, from a γ-position. nih.govfrontiersin.org
More advanced methods include:
Lanthanide-catalyzed aminolysis of epoxides: Lanthanum(III) triflate (La(OTf)₃) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. nih.govfrontiersin.orgfrontiersin.org This reaction proceeds smoothly even with various substituents on the amino group. nih.govfrontiersin.orgfrontiersin.org
Palladium-catalyzed C-H amination: A palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been reported for the synthesis of functionalized azetidines. rsc.org This method utilizes an oxidant to promote the key reductive elimination step from an alkyl-Pd(IV) intermediate, leading to the formation of the azetidine ring. rsc.org
Norrish-Yang Cyclization: The Norrish-Yang cyclization is a photochemical reaction that can be used to synthesize azetidinols. beilstein-journals.org This process involves an intramolecular 1,5-hydrogen atom transfer followed by ring closure of the resulting 1,4-biradical. beilstein-journals.org The photochemically generated azetidinols can then undergo further reactions. beilstein-journals.org
| Precursor | Catalyst/Conditions | Product | Yield (%) | Reference |
| cis-3,4-epoxy amine | La(OTf)₃, DCE, reflux | 2-substituted azetidine | 81 | frontiersin.org |
| α-aminoacetophenone | hv | 3-phenylazetidinol | - | beilstein-journals.org |
Advanced Cycloaddition Reactions
Cycloaddition reactions provide a powerful and atom-economical route to the azetidine core by forming two new bonds in a single step. Photochemical [2+2] cycloadditions are particularly prominent in this area.
The [2+2] photocycloaddition between an alkene and a carbon-nitrogen double bond (imine) is a direct method for constructing the azetidine ring. semanticscholar.orgrsc.org This reaction, however, can be challenging due to competing relaxation pathways of the excited imine. springernature.com Significant progress has been made using visible-light photocatalysis to overcome these challenges. nih.govspringernature.com The Schindler group has developed a visible-light-mediated intermolecular [2+2] photocycloaddition using oximes, specifically 2-isoxazoline-3-carboxylates, as imine precursors. nih.govspringernature.com This method utilizes an iridium photocatalyst to facilitate the reaction with a wide range of alkenes under mild conditions. nih.gov
The aza Paternò-Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene to yield an azetidine. semanticscholar.orgrsc.orgspringernature.comresearchgate.netrsc.org It is considered one of the most efficient ways to synthesize functionalized azetidines. semanticscholar.orgrsc.orgresearchgate.netrsc.org Historically, this reaction has been limited by the need for ultraviolet light and the use of imines that lead to products with limited synthetic utility. researchgate.net
Recent advancements have focused on visible-light-mediated aza Paternò-Büchi reactions, which offer milder and more selective conditions. springernature.comspringernature.com Both intermolecular and intramolecular versions of this reaction have been successfully developed. semanticscholar.orgspringernature.com The intramolecular aza Paternò-Büchi reaction can produce bicyclic azetidines with high yield and diastereoselectivity. springernature.com The intermolecular reaction, as developed by Schindler and coworkers, allows for the synthesis of highly functionalized azetidines from readily available cyclic oximes and alkenes. springernature.comresearchgate.net This approach is notable for its operational simplicity and broad substrate scope. nih.gov
| Imine Precursor | Alkene | Conditions | Product | Yield (%) | Reference |
| 2-Isoxazoline-3-carboxylate | Styrene | Ir(dFppy)₃, blue LED | Functionalized azetidine | High | rsc.org |
| Quinoxaline-2(1H)-one | Indene | UV light | Fused azetidine | 75 | rsc.org |
| N-tosylimine of 2-naphthaldehyde | Benzofuran | hv (365 nm) | Stereoselective azetidine | 96 | thieme-connect.com |
Ring Contraction and Expansion Methodologies
Ring contraction serves as a powerful, albeit challenging, strategy for accessing strained ring systems from more readily available larger rings.
A notable method for synthesizing azetidines involves the ring contraction of pyrrolidinone precursors. Researchers have developed a one-pot method that converts α-bromo N-sulfonylpyrrolidinones into α-carbonylated N-sulfonylazetidines. organic-chemistry.org This transformation proceeds in the presence of potassium carbonate and allows for the incorporation of various nucleophiles such as alcohols, phenols, and anilines into the final azetidine structure. organic-chemistry.org
The proposed mechanism for this formal ring contraction begins with a nucleophilic addition to the N-activated amide carbonyl group, leading to N–C(O) cleavage. rsc.org This step generates an α-bromocarbonyl intermediate with a γ-positioned amide anion. rsc.org Subsequent intramolecular cyclization via an SN2 mechanism results in the formation of the four-membered azetidine ring. rsc.org This methodology leverages readily available N-sulfonyl-2-pyrrolidinone derivatives, which can be monobrominated as part of the synthetic sequence. organic-chemistry.org
| Methodology | Starting Material | Key Reagents | Product | Mechanism Highlights |
| Ring Contraction | α-bromo N-sulfonylpyrrolidinone organic-chemistry.org | Potassium carbonate, Nucleophiles (ROH, RNH2) rsc.orgorganic-chemistry.org | α-carbonylated N-sulfonylazetidine organic-chemistry.org | N-C(O) cleavage followed by intramolecular SN2 cyclization rsc.org |
Alkylation and Dimerization Protocols for Azetidine Amine Formation
Direct alkylation and controlled dimerization are fundamental strategies for constructing the N-substituted amine framework characteristic of compounds like 2-(Azetidin-1-yl)propan-1-amine.
Direct N-alkylation is a common method for synthesizing amines, though it can be complicated by the potential for overalkylation. wikipedia.org A straightforward and robust synthesis of 1,3-disubstituted azetidines has been achieved through the alkylation of primary amines with bis-triflates of 2-substituted-1,3-propanediols, which are generated in situ. organic-chemistry.orgnih.gov This one-pot procedure is versatile, accommodating a range of 2-substituted-1,3-propanediols and amine nucleophiles, and typically avoids significant elimination byproducts. nih.govmdpi.com
Another advanced approach involves the direct alkylation of 1-azabicyclo[1.1.0]butane (ABB). organic-chemistry.org The high ring strain associated with ABB facilitates its reaction with organometal reagents in the presence of a copper catalyst, such as Cu(OTf)₂, to rapidly produce bis-functionalized azetidines. organic-chemistry.org This method is effective for introducing alkyl, allyl, vinyl, and benzyl (B1604629) groups onto the azetidine scaffold. organic-chemistry.org
| Alkylation Protocol | Azetidine Precursor | Alkylating Agent/Reagent | Catalyst/Conditions | Key Feature |
| Propanediol Method | Primary Amine nih.gov | In situ generated bis-triflate of 2-substituted-1,3-propanediol organic-chemistry.orgnih.gov | One-pot reaction vessel nih.gov | Forms 1,3-disubstituted azetidines directly nih.gov |
| ABB Alkylation | 1-Azabicyclo[1.1.0]butane (ABB) organic-chemistry.org | Organometal reagents (e.g., Grignards) organic-chemistry.org | Cu(OTf)₂ organic-chemistry.org | Rapid formation of bis-functionalized azetidines organic-chemistry.org |
The dimerization of azetidine derivatives offers a direct route to structures containing multiple azetidine units or to functionalized aminopropyl scaffolds. Olefin-containing 2-azetines, which possess a cyclic enamine structure, can undergo photochemical dimerization. nih.gov Specifically, [2+2]-cycloaddition reactions can yield head-to-head azetidine dimers. nih.gov
In other cases, dimerization can be an unintended side reaction. For instance, 1-azabicyclobutanes (ABBs) have been observed to be unstable under acidic conditions, leading to dimerization. chemrxiv.org However, the conditions affecting azetidine ring opening and dimerization can be controlled. Studies on the polymerization of unsubstituted azetidine have shown that after the monomer is consumed, a significant portion of the reaction mixture can consist of the dimer, highlighting the fine balance between polymerization and controlled dimerization. rsc.org The 3-(azetidin-1-yl)propan-1-amine (B1283606) moiety itself can be synthesized through a process that combines azetidine dimerization with subsequent functionalization. researchgate.net
| Dimerization Strategy | Precursor | Conditions | Outcome | Reference |
| Photochemical Cycloaddition | 2-Azetines | Photochemical irradiation | Head-to-head azetidine dimers | nih.gov |
| Acid-Catalyzed Reaction | 1-Azabicyclobutanes (ABBs) | Acidic conditions | Dimerization | chemrxiv.org |
| Controlled Polymerization | Azetidine | 70 °C in methanol | Formation of dimer after monomer consumption | rsc.org |
Catalytic Functionalization and Diversification Techniques
Transition metal catalysis provides powerful tools for the functionalization and diversification of the azetidine ring, enabling the construction of complex molecular architectures.
While palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura are staples in organic synthesis, the development of nickel-catalyzed cross-couplings for strained rings like azetidines is gaining prominence as a more sustainable alternative. digitellinc.comcalstate.edu The inherent ring strain of azetidines makes them promising precursors for nickel-catalyzed transformations involving ring-opening to form new carbon-carbon bonds. digitellinc.comcalstate.edu
Palladium catalysis has also been successfully applied. Gaunt and co-workers reported a palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination to synthesize functionalized azetidines. rsc.org This reaction proceeds through a proposed Pd(IV) intermediate and demonstrates excellent functional group tolerance. rsc.org Furthermore, palladium-catalyzed cross-coupling of vinyl aziridines with organoboronic acids has been developed, suggesting the potential for similar reactivity with vinyl azetidines. mdpi.com These catalytic methods provide direct access to functionalized azetidines that would be difficult to obtain otherwise. rsc.org
| Catalytic System | Reaction Type | Substrate | Key Feature | Reference |
| Nickel-Catalyst | Cross-Coupling | Azetidines | Sustainable alternative to precious metals for C-C bond formation via ring-opening | digitellinc.comcalstate.edu |
| Palladium(II)-Catalyst | Intramolecular γ-C(sp3)–H Amination | Picolinamide (B142947) (PA) protected amines | Direct functionalization of C-H bonds to form the azetidine ring | rsc.org |
| Rhodium-Catalyst | Not specified | Not specified | Used for synthesis of 2-vinyl azetidines | mdpi.com |
| Palladium-Pincer Complex | Cross-Coupling | Vinyl aziridines and organoboronic acids | High regioselectivity under mild conditions | mdpi.com |
C-H Activation Strategies for Selective Functionalization
Direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy for synthesizing and modifying complex molecules, including azetidines. rsc.orgnih.gov This approach avoids the need for pre-functionalized starting materials, streamlining synthetic pathways. nih.gov Transition-metal catalysis, particularly with palladium, is a common method for activating otherwise inert C-H bonds. rsc.orgorganic-chemistry.org
In the context of azetidine synthesis, palladium-catalyzed intramolecular amination of C-H bonds at the γ-position of an amine substrate can effectively form the four-membered ring. organic-chemistry.org These reactions often employ a directing group, such as picolinamide (PA), to guide the metal catalyst to a specific C-H bond, ensuring high regioselectivity. organic-chemistry.orgdmaiti.com For instance, the cyclization of picolinamide-protected amines using a palladium catalyst enables the synthesis of various azetidine compounds under relatively mild conditions. organic-chemistry.org
Recent strategies have also focused on the late-stage functionalization of molecules containing a pre-formed azetidine ring. A "steric tethering" approach allows for the palladium-catalyzed C-H activation of primary amino alcohols by temporarily converting them into hindered secondary amines, which facilitates the catalytic process. nih.gov C-H activation can also be used to introduce aryl groups into N-heterocycles, a valuable transformation for library synthesis in drug discovery. pnas.org
Key Research Findings in C-H Activation for Azetidine Synthesis
| Catalyst System | Substrate Type | Functionalization | Key Feature |
|---|---|---|---|
| Pd(OAc)₂ / AgOAc | Amide-directed olefins | Arylation | Modular approach combining C-H activation with decarboxylative coupling. pnas.org |
| Pd(TFA)₂ / PhI(OAc)₂ | Tetramethylmorpholinone | Aziridination (related N-heterocycle) | sp³-C-H activation for ring closure. rsc.org |
| Pd(OAc)₂ / AgOAc | Quinolinyl-directed carboxamides | Carbonylation/Annulation | Formation of azetidinones via β-C(sp³)-H bond activation. rsc.org |
Nucleophilic Addition and Substitution Reactions for Azetidine Coupling
The most conventional and widely used method for constructing the azetidine ring is through intramolecular cyclization involving a nucleophilic substitution reaction. acs.org This strategy typically involves a γ-amino alcohol or a related precursor where the hydroxyl group is converted into a good leaving group, such as a halide or a sulfonate ester (e.g., mesylate, tosylate). The amine nitrogen then acts as an intramolecular nucleophile, displacing the leaving group to form the strained four-membered ring. acs.orgresearchgate.netfrontiersin.org
Nucleophilic addition reactions are also pivotal in building the azetidine scaffold. For example, the reaction of organometallic reagents with N-tert-butanesulfinylimines derived from 3-chloropropanal (B96773) leads to the formation of an intermediate that undergoes subsequent intramolecular substitution to yield C2-substituted azetidines. acs.org Another powerful method involves the strain-release functionalization of 1-azabicyclo[1.1.0]butane (ABB). The high ring strain of ABB allows for its ring-opening via nucleophilic attack by organometallic reagents, providing direct access to diversely substituted azetidines. chemrxiv.orgorganic-chemistry.org Furthermore, the ring-opening of activated aziridines or azetidines with organotrifluoroborate salts, under cooperative Lewis/Brønsted acid catalysis, provides a transition-metal-free route to γ-substituted amines. nsf.gov
A single-step synthesis of azetidine-3-amines has been developed via the selective displacement of a mesylate group from a commercially available 1-benzhydryl-3-mesyloxyazetidine with various primary and secondary amines. chemrxiv.org This method demonstrates high functional group tolerance and is suitable for late-stage functionalization of complex molecules. chemrxiv.org
Lithiation-Electrophile Trapping for Regioselective Synthesis
The regioselective functionalization of azetidines via directed metalation, specifically lithiation followed by trapping with an electrophile, is a sophisticated strategy for creating substituted derivatives. acs.orgacs.org This method relies on an N-protecting group that can direct deprotonation to an adjacent carbon atom. The N-Boc (tert-butoxycarbonyl) group is well-established for facilitating α-lithiation in various azacycles. acs.orgnih.gov
For instance, N-Boc-2-azetine can be generated in situ and undergoes regioselective lithiation at the α-sp² position. The resulting lithiated intermediate can be trapped with a wide array of electrophiles, including aldehydes, ketones, and silyl (B83357) or stannyl (B1234572) chlorides, to afford 2-substituted 2-azetines. acs.orgorganic-chemistry.org Transmetalation of the lithiated species to copper allows for further reactions such as allylation and propargylation. acs.orgorganic-chemistry.org
The choice of N-protecting group can dramatically influence the regioselectivity of the lithiation. Studies have shown that while an N-Botc (N-tert-butoxythiocarbonyl) group directs lithiation to the C4 position of a 2-alkylazetidine, an N-thiopivaloyl group directs the lithiation to the already substituted C2 position. acs.org This remarkable regiodivergence allows for precise control over the functionalization pattern. acs.org Borane complexes of N-alkyl-2-arylazetidines have also been used, where the BH₃ group appears to promote regioselective lithiation at the benzylic position. nih.gov
Examples of Electrophile Trapping of Lithiated Azetidines
| N-Protecting Group | Lithiation Position | Electrophile | Product Type | Yield |
|---|---|---|---|---|
| N-Boc | C2 (sp²) | D₂O | 2-Deuterated-2-azetine | 88% |
| N-Boc | C2 (sp²) | Benzaldehyde (B42025) | 2-(Hydroxy(phenyl)methyl)-2-azetine | 72% |
| N-Boc | C2 (sp²) | Allyl Bromide (via Cu) | 2-Allyl-2-azetine | 67% |
| N-Thiopivaloyl | C2 (substituted) | Methyl Iodide | 2-Alkyl-2-methylazetidine | 94% |
Stereoselective and Asymmetric Synthesis of Azetidine Scaffolds
As many pharmaceutical applications require enantiomerically pure compounds, the development of stereoselective and asymmetric methods for synthesizing chiral azetidines is of paramount importance. chemrxiv.orgnih.gov
Achieving diastereoselectivity in azetidine synthesis often relies on controlling the stereochemical outcome of the ring-forming cyclization. A scalable, two-step synthesis of 2-arylazetidines from substituted oxiranes demonstrates excellent regio- and diastereoselectivity. semanticscholar.orgacs.org The reaction proceeds under kinetic control, favoring the formation of the strained four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. semanticscholar.orgacs.org The stereochemistry of the final product is often dictated by the geometry of the starting material, with the cyclization proceeding through a transition state that minimizes steric interactions. acs.orgacs.org
Copper-catalyzed boryl allylation of 2-substituted azetines is another powerful method for creating chiral 2,3-disubstituted azetidines. nih.gov This reaction installs both a boryl and an allyl group across the double bond, creating two new stereogenic centers with high diastereoselectivity, typically favoring the cis-isomer. nih.gov Similarly, the α-alkylation of N-borane complexes of chiral azetidine-2-carbonitriles using a strong base like LDA followed by an alkyl halide proceeds with high diastereoselectivity. rsc.org
The use of chiral auxiliaries is a classic and effective strategy for asymmetric synthesis. The tert-butanesulfinamide auxiliary, developed by Ellman, has proven highly effective for the asymmetric synthesis of C2-substituted azetidines. acs.orgresearchgate.net Condensation of the auxiliary with an achiral aldehyde, followed by organometallic addition and intramolecular cyclization, provides the desired azetidine with high diastereoselectivity. The auxiliary can then be cleaved to yield the enantioenriched product. acs.org
Asymmetric catalysis offers a more atom-economical approach. Chiral ligands derived from azetidines have been successfully employed in various catalytic reactions. researchgate.net For instance, chiral C2-symmetric 2,4-disubstituted azetidines have been used as ligands for the asymmetric addition of diethylzinc (B1219324) to aldehydes, producing chiral secondary alcohols with high enantiomeric excess (ee). researchgate.net A highly enantioselective difunctionalization of azetines using a copper catalyst with a chiral bisphosphine ligand has also been reported, providing access to chiral 2,3-disubstituted azetidines with excellent ee values. nih.gov
Summary of Chiral Approaches to Azetidine Synthesis
| Method | Chiral Source | Reaction Type | Key Feature | ee / dr |
|---|---|---|---|---|
| Chiral Auxiliary | (S)-tert-Butanesulfinamide | Grignard addition / Cyclization | Broad substrate scope for C2-substituted azetidines. acs.org | >95:5 dr |
| Chiral Catalyst | Cu / Chiral Bisphosphine | Boryl Allylation | Enantioselective difunctionalization of azetines. nih.gov | up to 98% ee |
| Chiral Auxiliary | SAMP/RAMP Hydrazones | Metalation / Alkylation | Asymmetric synthesis of 2-substituted azetidin-3-ones. acs.orgresearchgate.net | up to 85% ee |
Reaction Condition Optimization for Enhanced Synthetic Efficiency
In the synthesis of azetidines via intramolecular aminolysis of epoxy amines, a screen of various Lewis acid catalysts revealed that La(OTf)₃ was superior, promoting the desired C3-selective ring-opening to give the azetidine in high yield. frontiersin.org The solvent also played a key role; while benzene (B151609) gave lower selectivity, coordinating solvents like acetonitrile (B52724) (MeCN) and tetrahydrofuran (B95107) (THF) showed good selectivity but incomplete conversion. Dichloroethane proved to be the optimal solvent for this transformation. frontiersin.org
For the synthesis of azetidine-3-amines via nucleophilic substitution, reaction conditions were optimized by varying the amount of amine nucleophile and the base. chemrxiv.org Using two equivalents of the amine nucleophile in MeCN at 80 °C was effective, but for more valuable amines, a procedure using one equivalent of the amine with an external base (diisopropylethylamine, DIPEA) was developed to achieve comparable yields. chemrxiv.org These examples underscore the importance of systematic optimization to develop practical and efficient synthetic protocols for valuable azetidine building blocks.
Fundamental Mechanistic Investigations and Reactivity Studies of Azetidine Amines
Understanding Ring Strain Effects on Azetidine (B1206935) Reactivity and Stability
The reactivity of the azetidine ring is fundamentally governed by its considerable ring strain. rsc.orgrsc.org This strain arises from the deviation of its internal bond angles from the ideal tetrahedral angle of 109.5°, resulting in a planar, rigid structure. nih.gov The strain energy of azetidine is approximately 25.4 kcal/mol. rsc.org This value positions azetidines between the more strained and highly reactive aziridines (three-membered rings, ~27.7 kcal/mol) and the significantly less strained and more stable pyrrolidines (five-membered rings, ~5.4 kcal/mol). rsc.org
This intermediate level of ring strain endows azetidines with a unique combination of properties: they are stable enough for practical handling and incorporation into larger molecules, yet the stored energy provides a potent driving force for reactions involving ring-opening. rsc.orgrsc.org This "strain-release" potential is a key determinant of their chemical behavior. rsc.org The presence of the nitrogen atom within the ring also introduces specific electronic effects and provides a site for substitution, which can further modulate the ring's stability and reactivity. nih.gov For instance, in N-substituted azetidines, the pKa of the azetidine nitrogen can be significantly influenced by the substituent, which in turn affects the ring's susceptibility to acid-mediated decomposition. nih.gov
The stability of the azetidine ring can be a concern, as the inherent strain can lead to undesired decomposition pathways, particularly under acidic conditions or through metabolic processes. nih.gov However, compared to their three-membered aziridine (B145994) counterparts, azetidines are markedly more stable, making them attractive scaffolds in fields like medicinal chemistry. rsc.orgrsc.org
Comparative Ring Strain Energies
| Ring System | Number of Atoms in Ring | Approximate Ring Strain (kcal/mol) | Reference |
|---|---|---|---|
| Aziridine | 3 | 27.7 | rsc.org |
| Cyclopropane | 3 | 27.6 | researchgate.net |
| Cyclobutane | 4 | 26.4 | researchgate.net |
| Azetidine | 4 | 25.4 | rsc.org |
| Pyrrolidine (B122466) | 5 | 5.8 | researchgate.net |
| Piperidine (B6355638) | 6 | 0 | researchgate.net |
Detailed Analysis of Reaction Mechanisms in Azetidine Synthesis
The synthesis of the azetidine core and its derivatives, including structures like 2-(Azetidin-1-yl)propan-1-amine, involves a variety of reaction mechanisms that are often influenced by the unique characteristics of the four-membered ring.
Mechanistic Pathways of Ring Opening and Cleavage
While azetidines are more stable than aziridines, the cleavage of the N-C sigma bond via ring-opening reactions is a characteristic transformation driven by the release of ring strain. rsc.org These reactions are pivotal for the functionalization of azetidine derivatives.
Nucleophilic ring-opening is a primary pathway. magtech.com.cn Generally, these reactions require activation of the azetidine, either by converting it into a quaternary azetidinium salt or by using a Lewis acid. magtech.com.cn The regioselectivity of the nucleophilic attack is highly dependent on the substituents on the ring. magtech.com.cn
Electronic Effects : For azetidines bearing an unsaturated substituent (like aryl, vinyl, or carbonyl groups) at the C2 position, the nucleophile typically attacks this carbon. This preference is due to the ability of the unsaturated group to stabilize the negative charge that develops in the transition state through conjugation. magtech.com.cn
Steric Effects : In the case of 2-alkylazetidines, sterically demanding nucleophiles will preferentially attack the less substituted carbon atom of the ring (the C4 position), following a pathway governed by steric hindrance. magtech.com.cn
Acid-mediated intramolecular ring-opening is another significant decomposition pathway, particularly for N-aryl azetidines. nih.gov Studies have shown that a pendant nucleophilic group, such as an amide, can attack the azetidine ring. The mechanism involves the protonation of the azetidine nitrogen, which increases its electrophilicity and makes the ring susceptible to intramolecular nucleophilic attack, leading to cleavage. nih.gov The stability against this pathway is highly dependent on the pKa of the azetidine nitrogen; a lower pKa reduces the extent of protonation and thus enhances stability. nih.gov
Elucidation of Cycloaddition and Cyclization Mechanisms
The construction of the azetidine ring itself often relies on cycloaddition and intramolecular cyclization reactions.
[2+2] Cycloaddition : The intermolecular [2+2] cycloaddition of an alkene with an imine (the aza Paternò-Büchi reaction) is a method to form the azetidine ring. researchgate.netbohrium.com Photocatalytic methods have been developed to facilitate these reactions, allowing for the stereoselective synthesis of functionalized azetidines. bohrium.com
Intramolecular Cyclization : A very common and traditional method for synthesizing azetidines is the intramolecular cyclization of γ-amino alcohols or their derivatives (e.g., 1,3-haloamines). researchgate.netacs.org This reaction is typically promoted by a base, which deprotonates the amine or alcohol, initiating a nucleophilic substitution that closes the four-membered ring. A common competing reaction is elimination, which can be mitigated by careful choice of the leaving group and reaction conditions. acs.org
Ring Contraction/Expansion : More advanced methods include the ring contraction of larger heterocycles. For example, the rearrangement of certain substituted pyrrolidines can lead to the formation of azetidines. acs.org Conversely, strain-release homologation of highly strained systems like azabicyclo[1.1.0]butanes can also be used to construct the azetidine skeleton. rsc.org
Regiochemical and Stereochemical Determinants in Directed Lithiation Reactions
Directed lithiation is a powerful tool for the functionalization of the azetidine ring at specific positions, but information specifically on this compound is not available. However, principles from related systems can be inferred. The regioselectivity of lithiation on the azetidine ring is typically controlled by a directing group, which coordinates the organolithium reagent, and by the inherent acidity of the ring protons.
For N-substituted azetidines, lithiation can occur at either the C2 or C3 position. The outcome is determined by several factors:
Directing Group : A coordinating group on the nitrogen substituent can direct the lithiation to the adjacent C2 position.
Stereochemistry : The stereochemical outcome is often influenced by the existing stereocenters on the ring or its substituents. Chiral auxiliaries, such as a tert-butanesulfinamide group, have been used to achieve high diastereoselectivity in the synthesis of C2-substituted azetidines. acs.org The approach of the organolithium reagent is sterically controlled, leading to a specific stereoisomer.
Reaction Conditions : The choice of organolithium reagent (e.g., n-BuLi, s-BuLi) and additives (e.g., TMEDA) can influence the regioselectivity and efficiency of the lithiation.
Kinetic and Thermodynamic Considerations in Azetidine Transformations
The kinetics and thermodynamics of reactions involving azetidines are intrinsically linked to the ring strain.
Thermodynamics : The high strain energy (~25.4 kcal/mol) of the azetidine ring means that ring-opening reactions are almost always thermodynamically favorable (exergonic). rsc.orgbohrium.com This release of strain is a powerful thermodynamic driving force for many transformations. Theoretical studies on the cycloreversion of azetidine-derived radical ions show the process to be clearly exergonic upon photoreduction. bohrium.com In contrast, reactions that form the azetidine ring must overcome this inherent strain, and the thermodynamics can be less favorable, sometimes leading to equilibria that favor the starting materials unless the reaction is driven forward. acs.org
Kinetics : While thermodynamically favored, the kinetic barrier to ring-opening can be substantial, which accounts for the relative stability of azetidines under many conditions. rsc.orgresearchwithrutgers.com The activation barrier for the ring-opening of a neutral azetidine is significantly higher than that for a comparable aziridine. acs.org However, activation, for example through protonation or Lewis acid coordination, lowers this kinetic barrier, accelerating the rate of ring cleavage. nih.gov Theoretical calculations have shown that the activation barriers for the ring opening of azetidine radical ions are relatively low (less than 13 kcal/mol). bohrium.com The rate of nucleophilic ring-opening for azetidine is about 10^6 times slower than for aziridine, highlighting the significant difference in kinetic stability. acs.org
Computational and Theoretical Chemistry Studies of 2 Azetidin 1 Yl Propan 1 Amine Systems
Quantum Chemical Calculations on Azetidine (B1206935) Ring Systems
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of the strained four-membered azetidine ring. These methods provide a microscopic view of the electron distribution and energy landscape that govern the molecule's behavior.
The azetidine ring is characterized by significant ring strain, which profoundly influences its electronic structure and stability. Quantum chemical calculations on various azetidine derivatives consistently show a non-planar, puckered conformation to alleviate this strain. This puckering is a key feature of its energetic profile.
Computational studies on related systems reveal the pathways of photochemical and thermal reactions. For instance, investigations into the photoproducts of nitrones have mapped the transition states and intermediates involved in the formation of N-acetyl azetidine, providing detailed energetic profiles for these transformations. researchgate.net Similarly, studies on the photorepair of DNA lesions involving azetidine intermediates have calculated the energy barriers for ring-opening reactions. nih.govcsic.es In neutral azetidine models, the C-C bond cleavage within the ring can have activation energies of around 14 kcal/mol, a value that changes dramatically upon reduction or oxidation. mdpi.com One-electron reduction, for example, has been shown to significantly facilitate the ring-opening of the azetidine heterocycle. nih.gov
The conformational landscape of substituted azetidines is a critical area of theoretical investigation. The four-membered ring is not planar, adopting a "butterfly" conformation to minimize both angle and torsional strain. For 2-(azetidin-1-yl)propan-1-amine, this inherent ring pucker, combined with the flexible propan-1-amine side chain, gives rise to multiple possible conformers and rotamers.
Simulation of Reaction Pathways and Transition States in Azetidine Chemistry
Simulating reaction pathways provides invaluable, atomistic detail on how chemical transformations occur. For azetidine chemistry, this includes ring-formation, ring-opening, and functionalization reactions.
Theoretical models have been instrumental in explaining the mechanisms of azetidine synthesis. For example, in the synthesis of azetidine-2-carboxylic acid (AZE) from S-adenosylmethionine (SAM), quantum mechanical calculations modeled the conversion as a single transition state SN2 reaction. nih.gov These simulations revealed a kinetically feasible energy barrier of 16.6 kcal mol−1, demonstrating how enzymatic catalysis facilitates the formation of the strained ring. nih.gov
Similarly, studies on the photoinduced cycloreversion of azetidine derivatives, which serve as models for DNA repair, have determined the reaction profiles for ring-opening. nih.govcsic.es These calculations show that the mechanism can proceed in a stepwise manner, involving the cleavage of one C-C bond followed by the scission of a C-N bond. mdpi.com The transition states for these steps have been characterized, and their energy barriers calculated, revealing how factors like oxidation state (neutral, cationic, or anionic) dramatically influence the reaction feasibility. nih.govcsic.esmdpi.com For instance, one-electron reduction can drastically lower the ring-opening energy barrier. nih.gov
| Reaction Type | Studied System | Calculated Activation Energy (kcal/mol) | Key Finding |
| Intramolecular Cyclization | S-adenosylmethionine (SAM) to AZE | 16.6 | Enzyme catalysis lowers the barrier for forming the strained azetidine ring. nih.gov |
| Anionic Ring Opening (C-C cleavage) | trans-azetidine-CH model | ~9 | One-electron reduction significantly facilitates ring opening. mdpi.com |
| Cationic Ring Opening (C-C cleavage) | cis- and trans-azetidine-CH models | ~36 | Oxidation decreases the ring-opening barrier compared to the neutral system, but the process is slow. csic.es |
| Thermal Ring Reversal | Oxaziridine (B8769555) to Nitrone | 27-35 | High barriers indicate thermal stability of the oxaziridine photoproduct related to azetidine precursors. researchgate.net |
This table presents data from computational studies on various azetidine-related systems to illustrate the application of reaction pathway simulations.
Application of Computational Models in Predicting Reactivity and Selectivity
Computational models have become a predictive tool in synthetic chemistry, guiding the design of experiments and explaining observed outcomes. mit.edu In azetidine synthesis, these models can prescreen potential reactants and predict reaction success and selectivity. mit.edu
Researchers have used computational models to predict which alkene-oxime pairs will successfully react to form azetidines via photocatalysis. mit.edu By calculating frontier orbital energies and other properties, these models can quickly assess the viability of a reaction, saving significant experimental effort. mit.edu DFT calculations have also been used to explain the regio- and diastereoselectivity observed in the synthesis of 2-arylazetidines, confirming the role of kinetic control over the thermodynamically favored products. nih.govacs.org
In the context of chiral phosphoric acid-catalyzed desymmetrization of N-acyl-azetidines, computational studies have been essential in uncovering the origins of enantioselectivity. researchgate.net By modeling the transition states, researchers could accurately reproduce the experimentally observed enantiomeric excess. researchgate.net These models revealed that the selectivity arises from a combination of lower steric distortion and more favorable non-covalent interactions in the transition state leading to the major product. researchgate.net Such insights are crucial for developing new, highly selective synthetic methods.
Density Functional Theory (DFT) Studies for Molecular Properties and Interactions
Density Functional Theory (DFT) is a versatile computational method widely applied to study the molecular properties and interactions of azetidine-containing compounds. researchgate.net DFT calculations are used to determine electronic properties, such as HOMO-LUMO energies, which are crucial for understanding reactivity. medjchem.com
In Quantitative Structure-Activity Relationship (QSAR) studies of azetidine-2-carbonitrile (B3153824) derivatives, DFT was used to calculate molecular descriptors like the energy of the highest occupied molecular orbital (EHOMO), dipole moment, and the partition coefficient (log P). medjchem.com These descriptors were then correlated with the observed biological activity against Plasmodium falciparum, demonstrating that electronic properties are key determinants of the compounds' efficacy. medjchem.com
Advanced Spectroscopic and Analytical Characterization of Azetidine Amines
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants, the precise arrangement of atoms and their connectivity can be determined.
Proton NMR (¹H NMR) is used to identify the different chemical environments of hydrogen atoms within a molecule. For 2-(Azetidin-1-yl)propan-1-amine, ¹H NMR analysis allows for the confirmation of the propanamine chain and its substitution on the azetidine (B1206935) ring. The spectrum would show distinct signals for the protons on the azetidine ring, the methine and methylene (B1212753) groups of the propane (B168953) chain, the methyl group, and the primary amine.
The protons on the azetidine ring typically appear as multiplets due to coupling with each other. chemicalbook.com Specifically, the protons on the carbons adjacent to the nitrogen (C2 and C4) are expected to be shifted downfield compared to the proton on the C3 carbon. The protons of the propan-1-amine moiety would also exhibit characteristic signals. The rapid exchange of amine protons with the solvent can sometimes lead to a broad singlet, a phenomenon that can be confirmed by adding D₂O, which causes the NH₂ signal to disappear. docbrown.info The analysis of splitting patterns, governed by the n+1 rule, is crucial for confirming the connectivity of adjacent, non-equivalent protons. docbrown.info
Table 1: Predicted ¹H NMR Data for this compound Predicted values are based on general principles and data from analogous structures.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -CH₃ | ~1.0-1.2 | Doublet (d) | 3H |
| Azetidine -CH₂- (at C3) | ~2.0-2.3 | Multiplet (m) | 2H |
| -NH₂ | ~1.5-2.5 (variable) | Broad Singlet (br s) | 2H |
| -CH(CH₃)- | ~2.6-2.9 | Multiplet (m) | 1H |
| -CH₂-NH₂ | ~2.7-3.0 | Multiplet (m) | 2H |
| Azetidine -CH₂-N- (at C2/C4) | ~3.1-3.5 | Triplet (t) | 4H |
Table 2: Experimental ¹³C NMR Data for 3-(Azetidin-1-yl)propan-1-amine (B1283606) Data obtained for an isomer of the target compound. nih.gov
| Carbon Atom | Chemical Shift (δ, ppm) |
| C2' (Azetidine) | 58.0 |
| C1 (Propane) | 57.3 |
| C3 (Propane) | 40.5 |
| C2 (Propane) | 31.0 |
| C3' (Azetidine) | 18.0 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are particularly valuable for complex molecules like azetidine derivatives. ipb.pt
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing which protons are adjacent to each other. For this compound, COSY would show correlations between the methyl protons and the methine proton, between the methine proton and the adjacent amine methylene protons, and among the protons of the azetidine ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum would link each proton signal to its corresponding carbon signal, allowing for definitive assignment of the ¹³C NMR spectrum. This is crucial for distinguishing between the different CH and CH₂ groups within the molecule.
These multi-dimensional techniques are essential for the complete and accurate structural elucidation of substituted heterocyclic systems. ipb.ptuni.lu
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce structural information from its fragmentation patterns. semanticscholar.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition and molecular formula of a compound. doi.orguni-muenchen.de For this compound (C₆H₁₄N₂), HRMS would confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass (114.1157). uni.lu The technique can detect various ionized adducts of the molecule, such as [M+H]⁺ or [M+Na]⁺. uni.lu
Table 3: Predicted HRMS Data for this compound Adducts Values are predicted based on the molecular formula C₆H₁₄N₂. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 115.12298 |
| [M+Na]⁺ | 137.10492 |
| [M+K]⁺ | 153.07886 |
| [M]⁺ | 114.11515 |
Fast Atom Bombardment (FAB) is a soft ionization technique used in mass spectrometry for analyzing thermally labile and non-volatile compounds. The sample is dissolved in a matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms, causing the analyte molecules to be desorbed and ionized, typically forming [M+H]⁺ ions.
The use of FAB-MS has been reported for the characterization of other azetidine-containing structures, such as azetidinone derivatives, where it was used to confirm their molecular weight and structure through spectral analysis. medwinpublishers.com For this compound, FAB-MS would be expected to produce a prominent molecular ion peak or pseudomolecular ion peak ([M+H]⁺), confirming its molecular weight. Analysis of the resulting fragmentation pattern could provide further structural evidence, for instance, by showing cleavage of the bond between the propane chain and the azetidine ring or fragmentation of the azetidine ring itself.
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for real-time monitoring of chemical reactions, offering insights into the consumption of reactants, the formation of intermediates, and the appearance of the final product. arkat-usa.orgrsc.org In the synthesis of this compound, GC-MS analysis of aliquots taken from the reaction mixture allows chemists to track the progress of the cyclization or alkylation step. sioc-journal.cn
The gas chromatograph separates the volatile components of the mixture based on their boiling points and interactions with the stationary phase. Subsequently, the mass spectrometer fragments the eluted compounds and separates the ions based on their mass-to-charge (m/z) ratio, providing a unique mass spectrum for each component. researchgate.net By monitoring the disappearance of the starting materials' characteristic peaks and the emergence of the peak corresponding to this compound (m/z 114.12), the reaction's progression and endpoint can be accurately determined. uni.lu This method is particularly effective for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize by-product formation. sioc-journal.cnosti.gov
Table 1: Hypothetical GC-MS Data for Monitoring Synthesis of this compound
| Compound Name | Retention Time (min) | Key Mass-to-Charge (m/z) Fragments |
| Reactant A (e.g., Azetidine) | 3.5 | [List of hypothetical fragments] |
| Reactant B (e.g., 1-chloropropan-2-amine) | 4.2 | [List of hypothetical fragments] |
| This compound | 7.8 | [114 (M+), 99, 71, 56, 43] |
| By-product C | 9.1 | [List of hypothetical fragments] |
Note: The data in this table is illustrative and represents typical values for educational purposes.
Purity and Quantitative Analysis using Chromatography and Elemental Analysis
Following synthesis, establishing the purity and verifying the elemental composition of this compound are critical final steps. This is achieved through a combination of chromatographic techniques and elemental analysis.
Chromatographic Methods: Purification of the crude product is often accomplished using flash column chromatography over a stationary phase like silica (B1680970) gel. nih.govuni-muenchen.deacs.org The purity of the collected fractions is then assessed using methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). semanticscholar.orgresearchgate.net In an ideal scenario, a pure sample will yield a single, sharp peak in the chromatogram, indicating the absence of significant impurities. semanticscholar.org The retention time of this peak serves as a characteristic identifier for the compound under specific chromatographic conditions.
Elemental Analysis: Elemental analysis provides the ultimate confirmation of a compound's molecular formula. High-Resolution Mass Spectrometry (HRMS) is a modern technique that measures the mass of a molecule with extremely high accuracy (typically to four or five decimal places). nih.govacs.org The experimentally determined monoisotopic mass of the protonated molecule [M+H]⁺ is compared to the theoretically calculated mass for the expected formula, C₆H₁₅N₂⁺. rsc.org A close match between the found and calculated values provides strong evidence for the correct elemental composition.
Table 3: Illustrative Purity and Elemental Analysis Data for this compound
| Analysis Technique | Parameter | Result |
| Purity Analysis | ||
| Gas Chromatography (GC) | Purity | >99% (single peak) |
| Elemental Analysis | ||
| Molecular Formula | C₆H₁₄N₂ | |
| Calculated Mass [M+H]⁺ | C₆H₁₅N₂⁺ | 115.12298 |
| HRMS (ESI) Found | m/z | 115.12295 |
| Deviation | ppm | <5 |
Note: The data in this table is illustrative and represents expected values for a pure sample.
Academic Research Applications of 2 Azetidin 1 Yl Propan 1 Amine and Derivatives
Role as Versatile Synthons in Organic Synthesis
In the field of organic synthesis, 2-(azetidin-1-yl)propan-1-amine serves as a valuable synthon, a building block used to introduce specific structural motifs into a larger molecule. The presence of both a primary amine and a tertiary amine within the strained azetidine (B1206935) ring provides unique reactivity and structural features that chemists can exploit.
Precursors for the Synthesis of Complex Heterocyclic Compounds
Azetidine derivatives, including this compound, are crucial intermediates in the synthesis of a wide array of complex heterocyclic compounds. bham.ac.ukmedwinpublishers.com The strained four-membered ring of the azetidine moiety can be selectively opened, providing a pathway to larger and more complex ring systems. researchgate.net This ring-opening strategy is a powerful tool for chemists to construct diverse molecular architectures that are often found in biologically active molecules and natural products. bham.ac.ukresearchgate.net
The synthesis of these heterocyclic compounds often involves multi-step reaction sequences. For instance, the synthesis of N-substituted azetidines can be achieved through the reductive cyclization of γ-haloalkyl-imines. bham.ac.uk Another common method is the cycloaddition of imines with ketenes, which is a key step in the formation of the β-lactam ring found in many antibiotics. researchgate.netsciencescholar.us The versatility of azetidine-based synthons allows for the creation of a multitude of heterocyclic structures, including but not limited to, pyridines, pyrimidines, and more elaborate fused systems. medwinpublishers.comevitachem.com
| Precursor | Reaction Type | Resulting Heterocycle | Reference |
| This compound | Cyclization | Polycyclic amines | bham.ac.uk |
| Azetidin-2-ones | Reduction | Azetidines | acs.org |
| γ-haloalkyl-imines | Reductive Cyclization | N-substituted azetidines | bham.ac.uk |
| Imines and Ketenes | Cycloaddition | β-lactams (Azetidin-2-ones) | researchgate.netsciencescholar.us |
Scaffolds for Combinatorial Library Generation in Chemical Research
The structural features of this compound make it an ideal scaffold for the generation of combinatorial libraries. Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules in a short period. researchgate.net These libraries of compounds are then screened for desirable properties, such as biological activity, which is a cornerstone of modern drug discovery. researchgate.net
The primary amine group of this compound provides a convenient attachment point for a variety of building blocks, allowing for the rapid diversification of the core scaffold. This "aminopropylation" strategy enables the creation of large and diverse libraries of compounds that can be used to explore chemical space and identify new lead compounds for drug development. arkat-usa.org The ability to systematically modify the structure of the scaffold and observe the effects on its properties is a powerful tool in medicinal chemistry. researchgate.net
Exploration in Materials Science and Polymer Chemistry as Monomeric Units
The utility of this compound and its derivatives extends beyond organic synthesis into the realm of materials science and polymer chemistry. The unique properties of the azetidine ring, particularly its strain and reactivity, make it an interesting monomeric unit for the synthesis of novel polymers. researchgate.netresearchgate.net
The ring-opening polymerization of azetidine and its derivatives can lead to the formation of poly(propylenimine) (PPI), a polymer with a repeating propyleneimine unit. researchgate.net These polymers can exhibit interesting properties, such as the ability to capture carbon dioxide, making them promising materials for environmental applications. researchgate.net The structure and properties of the resulting polymer can be tuned by modifying the substituents on the azetidine ring of the monomer. researchgate.net This allows for the rational design of polymers with specific functionalities and performance characteristics.
| Monomer | Polymerization Method | Resulting Polymer | Potential Application |
| Azetidine | Cationic Ring-Opening | Poly(propylenimine) (PPI) | CO2 Capture |
| tert-butyl aziridine-1-carboxylate | Anionic Ring-Opening | Linear Poly(BocAz) | Precursor to linear polyethyleneimine |
Design of Metal-Complexing Ligands and Advanced Probes
The nitrogen atoms in this compound possess lone pairs of electrons that can coordinate to metal ions, making it and its derivatives attractive candidates for the design of metal-complexing ligands and advanced chemical probes. arkat-usa.org
Chelation Properties and Coordination Chemistry Studies
The presence of two nitrogen atoms in this compound allows it to act as a bidentate ligand, binding to a metal ion through both nitrogen atoms to form a stable chelate ring. The study of the coordination chemistry of these ligands with various metal ions provides insights into their binding affinities, selectivities, and the structural properties of the resulting metal complexes. smolecule.com These metal complexes can have a wide range of applications, from catalysis to medicinal imaging. bham.ac.ukgoogle.com For example, palladium complexes of aminophosphine (B1255530) ligands derived from biphenyl (B1667301) have shown high activity in cross-coupling reactions. google.com
Development of Fluorescent and Other Spectroscopic Probes
By incorporating a fluorophore or another spectroscopic reporter group into the structure of a this compound derivative, it is possible to create advanced chemical probes. These probes can be designed to selectively bind to a specific metal ion, leading to a change in their spectroscopic properties, such as an increase in fluorescence intensity. arkat-usa.orgresearchgate.net This "turn-on" response allows for the sensitive and selective detection of metal ions in various environments, including biological systems. researchgate.netresearchgate.net For instance, fluorescent probes based on aminoquinoline scaffolds have been developed for the detection of zinc ions. researchgate.net The development of such probes is an active area of research with potential applications in environmental monitoring, medical diagnostics, and cellular imaging. nih.gov
| Probe Type | Target Analyte | Principle of Detection | Reference |
| Fluorescent Probe | Zn2+ | Fluorescence enhancement upon binding | researchgate.netresearchgate.net |
| Fluorescent Probe | Hypoxia (via nitroreductase) | Ratiometric fluorescence change | nih.gov |
| Fluorescent Stain | Microtubules | Direct labeling of cytoskeleton | bio-techne.com |
Investigation of in vitro Biological Activity and Structure-Activity Relationships (SAR)
The biological potential of azetidine derivatives is extensively studied through in vitro assays to understand their interactions with cellular targets and to establish a relationship between their chemical structure and biological activity.
Structural Analogues for Receptor and Enzyme Interaction Studies
The modification of the azetidine core and its substituents plays a crucial role in determining the binding affinity and selectivity for various biological receptors and enzymes. For instance, a series of 3-phenoxy-azetidine derivatives have been synthesized and studied as intermediates for phosphodiesterase type 9 (PDE9) inhibitors. google.com The substitution pattern on the phenoxy ring significantly influences the interaction with the target enzyme. google.com
In another study, the replacement of a morpholine (B109124) group with smaller azacycles in analogues of SEN12333 was investigated to understand the optimal structural requirements for binding to α7 nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net These studies revealed that a piperidine (B6355638) ring was the preferred basic heterocycle, and biphenyl-containing compounds consistently demonstrated higher binding affinity compared to their (3-pyridyl)phenyl counterparts. researchgate.net The exploration of different heterocyclic isosteres, such as 3-((hetera)cyclobutyl)azetidines, provides valuable insights into the spatial and electronic requirements for effective receptor engagement. researchgate.net
Furthermore, azetidine-2-carbonitriles have been identified as a promising class of inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (DHODH), an essential enzyme for pyrimidine (B1678525) biosynthesis in the malaria parasite. acs.org Structure-activity relationship studies showed that while a variety of hydrophobic acetylenes maintained in vitro activity, the acetylene (B1199291) group itself was not strictly necessary, as cis-alkene and alkane derivatives also exhibited only a slight loss in activity. acs.org
In Vitro Antimicrobial Research and Mechanistic Insights
Azetidine derivatives have shown significant promise as antimicrobial agents. The β-lactam ring, a core component of many azetidin-2-one (B1220530) derivatives, is a well-established pharmacophore responsible for the antibacterial activity of antibiotics like penicillins and cephalosporins. derpharmachemica.com
A variety of novel azetidinone derivatives have been synthesized and evaluated for their in vitro activity against a panel of bacterial and fungal strains. derpharmachemica.comnih.govmedcraveonline.comnih.govmdpi.com For example, a series of 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-ones demonstrated excellent activity against Gram-positive bacteria such as Staphylococcus aureus and vancomycin-resistant enterococci, as well as Gram-negative bacteria like Escherichia coli and Shigella dysentery. nih.gov These compounds also showed antifungal activity against Aspergillus fumigatus, Candida albicans, and Penicillium species. nih.gov The presence of a chlorine atom in the coumarin (B35378) moiety was found to influence their antimicrobial and cytotoxic activities. nih.gov
Another study on N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide (B137802) derivatives revealed good to moderate activity against Staphylococcus aureus, Escherichia coli, Candida albicans, and Mycobacterium tuberculosis. psu.edu The antimicrobial activity was attributed to the pharmacologically active β-lactam ring, with the addition of a phenyl moiety or heterocyclic compounds at the 4-position of the β-lactam ring enhancing this activity. psu.edu Specifically, the presence of an indole (B1671886) moiety at the 4-position of the azetidine ring resulted in the highest activity against Mycobacterium tuberculosis. psu.edu
The synthesis of binary compounds containing two azetidin-2-one rings has also been explored. sciencescholar.us These compounds exhibited very satisfactory results against the growth of various bacteria, suggesting that an increased number of azetidin-2-one rings may lead to enhanced antibacterial efficacy. sciencescholar.us
Below is a table summarizing the in vitro antimicrobial activity of selected azetidine derivatives:
| Compound Type | Test Organisms | Key Findings |
| 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-ones | S. aureus, Vancomycin-resistant enterococci, E. coli, S. dysentery, A. fumigatus, C. albicans, Penicillium | Compounds 5c, 5f, 5h, 5j, and 5m showed excellent activity against a panel of microorganisms. nih.gov |
| N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamides | S. aureus, E. coli, C. albicans, M. tuberculosis | Compounds 2d and 2e showed excellent antibacterial, antifungal, and antitubercular activity. psu.edu |
| 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues | Various bacterial and fungal strains | Compounds 9a, 9e, and 9g demonstrated good inhibition against tested strains. mdpi.com |
| N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (4) | Gram-positive and Gram-negative bacteria, and fungal strains | Found to be the most potent antimicrobial agent in the series. nih.gov |
In Vitro Anticancer Research and Target Modulation
The anticancer potential of azetidine derivatives is an active area of research, with studies focusing on their cytotoxic effects on various cancer cell lines and their ability to modulate specific molecular targets.
Several studies have reported the synthesis and in vitro anticancer evaluation of novel azetidinone derivatives. nih.govnih.govnih.gov For instance, a series of thiourea (B124793) compounds bearing a 3-(4-methoxyphenyl)azetidine (B1594139) moiety were designed as potential VEGFR-2 inhibitors. nih.gov One of the most potent compounds, 3-(4-methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide (3B), exhibited significant cytotoxicity against prostate (PC3), brain (U251), skin (A431), and kidney (786-O) cancer cell lines, with EC50 values of 0.25, 0.6, 0.03, and 0.03 µM, respectively. nih.gov
Another study focused on spiro[azetidine-2,3ʹ-indoline]-2ʹ,4-diones, which were evaluated for their in vitro activity against breast cancer cells (MDA-MB-231 and MCF-7). ub.bw Compounds 6a, 6c, and 6f displayed cytotoxic activity with IC50 values ranging from 2.24 to 22.8 μM and showed selectivity for cancer cells over normal cells. ub.bw Molecular docking studies suggested that these compounds could potentially act as MDM2 protein inhibitors. ub.bw
The evaluation of 16 different azetidin-2-one derivatives revealed that N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one (compound 6) exhibited cytotoxic activity in SiHa and B16F10 cells. nih.gov Further investigation indicated that this compound induces apoptosis and is involved in the overexpression of genes related to cytoskeleton regulation. nih.gov In silico analysis suggested a potential interaction with the colchicine (B1669291) binding site of β-tubulin, indicating that its mechanism of action might involve the disruption of microtubule polymerization. nih.gov
The following table summarizes the in vitro anticancer activity of selected azetidine derivatives:
| Compound | Cancer Cell Line(s) | Activity (EC50/IC50) | Putative Target/Mechanism |
| 3-(4-methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide (3B) | PC3, U251, A431, 786-O | 0.25, 0.6, 0.03, 0.03 µM | VEGFR-2 inhibition nih.gov |
| Spiro[azetidine-2,3ʹ-indoline]-2ʹ,4-dione (6a, 6c, 6f) | MDA-MB-231, MCF-7 | 2.24 to 22.8 μM | MDM2 protein inhibition ub.bw |
| N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one (6) | SiHa, B16F10 | Cytotoxic | Tubulin destabilization nih.gov |
| N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide (17) | MCF-7 | Most potent in series | Not specified nih.gov |
| N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives of fluoroquinolones (6c, 6g, 6h) | MCF-7, HCT-116, A549 | Good growth inhibition | Not specified |
Modulation of Other Biochemical Pathways in vitro
Beyond antimicrobial and anticancer activities, azetidine derivatives have been shown to modulate other biochemical pathways in vitro. One notable example is the azetidine derivative KHG26792, which has been investigated for its neuroprotective effects. nih.gov This compound was found to protect against ATP-induced activation of NFAT and MAPK pathways through the P2X7 receptor in microglia. nih.gov Specifically, KHG26792 decreased the ATP-induced release of TNF-α from BV-2 microglial cells. nih.gov These findings suggest a potential therapeutic role for such derivatives in central nervous system diseases related to microglial activation. nih.gov
Development and Study of Novel Azetidine Analogues
The versatility of the azetidine scaffold allows for the synthesis and diversification of a wide range of derivatives, enabling the exploration of new chemical space and the optimization of biological activity. nih.govmedcraveonline.comnih.govsciencescholar.usnih.gov
Synthetic Routes and Diversification of Derivatives
A common and versatile method for the synthesis of 2-azetidinones is the Staudinger reaction, which involves the cycloaddition of a ketene (B1206846) to an imine. sciencescholar.usnih.gov This method allows for the introduction of diverse substituents on the azetidine ring. For instance, new organic compounds with two azetidine-2-one groups have been prepared by first reacting benzaldehyde (B42025) derivatives with primary diamino compounds to form bis-azomethines, followed by reaction with dichloroacetyl chloride. sciencescholar.us
Another synthetic approach involves a multi-step synthesis to create novel 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-ones from 4-bromomethylcoumarins and 4-aryliminomethyl-phenols. nih.gov Similarly, a series of 2-azetidinone derivatives have been synthesized from hippuric acid. nih.gov
The synthesis of N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide derivatives involves the reaction of a Schiff base with chloroacetic acid. psu.edu The diversification of these derivatives is achieved by using various substituted aldehydes to form the initial Schiff base.
The synthesis of thiourea compounds bearing a 3-(4-methoxyphenyl)azetidine moiety was designed based on the pharmacophoric features of known VEGFR-2 inhibitors. nih.gov This highlights a rational design approach to the development of new azetidine analogues with specific biological targets in mind.
An unprecedented one-step synthesis of unnatural α-amino acid and peptide derivatives has been developed using azetidine-2,3-diones as building blocks, which react with primary amines. rsc.org This demonstrates the utility of azetidine derivatives as versatile intermediates in organic synthesis.
Comparative Structure-Reactivity and Structure-Activity Relationship Studies
The unique structural and electronic properties of the azetidine ring have made it a valuable scaffold in medicinal chemistry. The inherent ring strain of this four-membered heterocycle influences its reactivity and conformational preferences, which in turn dictates its interaction with biological targets. rsc.orgrsc.org Researchers have extensively explored the structure-reactivity relationships (SRR) and structure-activity relationships (SAR) of azetidine-containing compounds to optimize their therapeutic potential. These studies often involve systematic modifications of the azetidine ring and its substituents to understand their impact on biological activity.
Impact of Substitution on the Azetidine Ring
The biological activity of azetidine derivatives can be significantly modulated by the nature and position of substituents on the heterocyclic ring. Key positions for substitution include the nitrogen atom (N1), and carbons C2 and C3.
In the context of antibacterial agents, specifically 7-azetidinylquinolones, the stereochemistry of substituents on the azetidine moiety is critical for potency. For instance, in a series of 7-(3-amino-2-methyl-1-azetidinyl) quinolones, the (2S,3R) configuration of the 3-amino-2-methylazetidine moiety was found to confer the best antibacterial activity. nih.gov This highlights the importance of precise stereochemical control in the design of potent therapeutic agents.
The following table summarizes the impact of substitution on the biological activity of various azetidine derivatives:
| Core Scaffold | Substituent Position | Substituent Variation | Impact on Biological Activity | Reference |
| 7-Azetidinylquinolone | C2 and C3 of Azetidine | (2S,3R)-3-amino-2-methyl | Optimal antibacterial activity | nih.gov |
| Azetidin-2-one | C4 of Azetidin-2-one | Substituted Phenyl | Modulated biological activity based on substituent | medwinpublishers.com |
| Phenothiazine-azetidin-2-one | Aromatic Substituent | Nitro group | Higher antimicrobial and antitubercular activity | acgpubs.org |
| Azetidine Dopamine Antagonists | C3 of Azetidine | N-(1-benzhydryl-azetidin-3-yl)-2-bromo-benzamide | Potent D2 antagonist | researchgate.net |
| Azetidine Dopamine Antagonists | C3 of Azetidine | N-(1-benzhydryl-azetidin-3-yl)-4-bromo-benzamide | Potent D4 antagonist | researchgate.net |
Comparative Reactivity of the Azetidine Ring
The reactivity of the azetidine ring is a key factor in its utility as a synthetic intermediate and its behavior in biological systems. The ring strain of azetidines makes them more reactive than their five- and six-membered counterparts (pyrrolidines and piperidines), yet they are generally more stable and easier to handle than the highly strained three-membered aziridines. rsc.orgrsc.org
The nitrogen atom of the azetidine ring exhibits nucleophilic character, readily participating in N-alkylation and N-acylation reactions. youtube.com However, the ring can also undergo ring-opening reactions under certain conditions, particularly when the nitrogen atom is quaternized or protonated, which increases the ring strain. youtube.com For example, reaction with strong acids can lead to the cleavage of the C-N bond to form a γ-amino derivative. youtube.com
A comparative study of the ring-opening reactions of aziridine (B145994) and azetidine highlights the differences in their reactivity. Aziridines, with their higher ring strain, undergo ring cleavage much more readily than azetidines. youtube.com The pKa of azetidine is approximately 11.29, making it a stronger base than aziridine (pKa ≈ 8.0), which is a consequence of the differing hybridization of the nitrogen lone pair and the degree of ring strain. youtube.com
The reactivity of the azetidine ring can be harnessed for the synthesis of more complex molecules. For example, functionalized azetidines can serve as building blocks for the creation of fused, bridged, and spirocyclic ring systems, which are of significant interest in drug discovery. nih.govacs.org
The table below provides a comparative overview of the reactivity of azetidine and its close homolog, aziridine:
| Property | Azetidine | Aziridine | Reference |
| Ring Strain | Moderate | High | rsc.orgrsc.org |
| Basicity (pKa) | ~11.29 | ~8.0 | youtube.com |
| Ring Opening Reactivity | Less facile; requires activation | Facile | youtube.com |
| Stability | More stable | Less stable | rsc.orgrsc.org |
Future Directions and Emerging Research Frontiers in Azetidine Chemistry
Development of More Efficient and Sustainable Synthetic Methodologies
The construction of the strained azetidine (B1206935) ring has historically been a synthetic challenge. rsc.orgresearchgate.net Future research is intensely focused on developing more efficient, sustainable, and "green" methodologies to access these valuable scaffolds.
Catalytic Innovations: A significant shift is underway from stoichiometric reagents to catalytic methods. nih.govorganic-chemistry.org Palladium-catalyzed intramolecular amination of C(sp³)-H bonds, for instance, provides a powerful route to azetidines with low catalyst loading and under mild conditions. organic-chemistry.org Lanthanide (III) triflates, such as La(OTf)₃, have been identified as excellent catalysts for the regioselective intramolecular aminolysis of epoxy amines to furnish azetidines in high yields. nih.govfrontiersin.org Furthermore, visible-light-mediated photocycloadditions are gaining traction. springernature.comresearchgate.net For example, a [2+2] photocycloaddition between cyclic oximes and alkenes, enabled by triplet energy transfer, yields highly functionalized azetidines. springernature.comresearchgate.net Similarly, photo-induced copper catalysis can achieve a [3+1] radical annulation of aliphatic amines with alkynes to produce diverse azetidine structures. researchgate.netnih.govnih.gov
Sustainable Approaches: Green chemistry principles are increasingly being integrated into azetidine synthesis. researchgate.netmdpi.com This includes the use of environmentally benign solvents, microwave-assisted reactions to reduce reaction times, and one-pot procedures that minimize waste. mdpi.com For example, a green and cost-effective synthesis for a key intermediate of the drug baricitinib, which features an azetidine ring, has been developed to facilitate large-scale production. researchgate.net Continuous flow hydrogenation has also been demonstrated as a safe and sustainable method for the synthesis of functionalized azetidines from azetines. uniba.it
Advanced Mechanistic Understanding through in situ and Real-Time Spectroscopic Techniques
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The high reactivity and transient nature of intermediates in azetidine synthesis make them ideal candidates for study using advanced spectroscopic techniques.
Real-Time Monitoring: Techniques like in situ Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are becoming indispensable. bris.ac.ukacs.org For instance, in situ IR has been used to confirm the rapidity of reactions involving the strain-release ring-opening of highly reactive precursors like azabicyclo[1.1.0]butane. bris.ac.uk Real-time NMR monitoring has been employed to study the polymerization kinetics of azetidine, providing detailed information on the distribution of primary, secondary, and tertiary amines as the reaction progresses. acs.orgrsc.org
Computational and Mechanistic Studies: Density Functional Theory (DFT) calculations are powerful tools for elucidating reaction pathways. nih.govnih.govustc.edu.cn DFT studies have been instrumental in understanding the mechanism of photo-induced copper-catalyzed azetidine synthesis, indicating that a tertiary radical intermediate is critical for the key cyclization step. nih.govnih.gov Such computational insights, combined with experimental data from techniques like X-ray crystallography, help to unravel the complex stereochemical and regiochemical outcomes of these reactions. ustc.edu.cnnih.gov
Integration of Artificial Intelligence and Machine Learning for Synthetic Route Prediction
The complexity of organic synthesis is increasingly being tackled by artificial intelligence (AI) and machine learning (ML). These computational tools are poised to revolutionize how chemists approach the synthesis of molecules like 2-(Azetidin-1-yl)propan-1-amine and its derivatives.
Expansion of Applications in Non-Pharmacological Research Fields
While the impact of azetidines in medicinal chemistry is well-established, their unique properties are driving their exploration in a variety of non-pharmacological fields. researchgate.net
Materials Science: The rigid, strained-ring structure of azetidines makes them valuable monomers for polymerization. researchgate.net Cationic ring-opening polymerization of azetidine and its derivatives leads to the formation of poly(propylenimine) and other polyamines. acs.orgrsc.orgresearchgate.net These polymers have potential applications as CO₂ adsorbents and can be designed with specific architectures, such as hyperbranched structures. acs.orgrsc.org Azetidinium-containing polymers are also being investigated for their unique chemical properties and potential applications. researchgate.net
Asymmetric Catalysis: Chiral, enantiomerically pure azetidines are effective ligands and organocatalysts in asymmetric synthesis. researchgate.net They have been successfully used to induce asymmetry in a range of chemical reactions, including Friedel-Crafts alkylations and Michael-type reactions. researchgate.net The development of new synthetic routes to functionalized chiral azetidines will further expand their utility as tools for controlling stereochemistry in complex molecule synthesis. researchgate.net
Exploration of Novel Chemical Space and Bioisosteric Replacements around the Azetidine Core
The azetidine ring is a powerful tool for exploring novel chemical space and for use as a bioisostere—a substituent that retains the biological activity of the group it replaces but with modified physicochemical properties. researchgate.nettcichemicals.com
Bioisosterism: Azetidines are increasingly used as bioisosteric replacements for other common cyclic amines like piperazine (B1678402) or morpholine (B109124), and even for acyclic fragments. researchgate.nettcichemicals.comcambridgemedchemconsulting.com This strategy can lead to improved properties such as solubility, metabolic stability, and receptor binding affinity. tcichemicals.combaranlab.org For example, replacing a morpholine ring with a spirocyclic azetidine has been shown to be a valid strategy in drug discovery. researchgate.net The three-dimensional character of the azetidine ring is particularly valuable for disrupting the planarity of molecules, which can be associated with poor bioavailability and toxicity. tcichemicals.com
Novel Scaffolds: Research is focused on creating novel and more complex scaffolds built around the azetidine core. acs.org This includes the synthesis of spirocyclic azetidines, which combine the azetidine ring with another ring system at a single shared atom, creating highly rigid, three-dimensional structures attractive for medicinal chemistry. nih.govacs.org The development of methods to synthesize new 3-substituted azetidine derivatives and azetidine-containing amino acids continues to be an active area of research, providing building blocks for new therapeutic agents and research tools. acs.orgmdpi.com
Q & A
Q. What are the standard synthetic routes for 2-(azetidin-1-yl)propan-1-amine, and what critical parameters influence yield optimization?
Methodological Answer: The synthesis typically involves nucleophilic substitution between azetidine and a halogenated propan-1-amine derivative. Key parameters include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of azetidine .
- Temperature : Elevated temperatures (60–80°C) accelerate reaction kinetics but may promote side reactions like ring-opening of azetidine.
- Catalysis : Base catalysts (e.g., K₂CO₃) neutralize HX byproducts, shifting equilibrium toward product formation.
- Purification : Column chromatography (5–8% acetone/DCM gradients) or preparative TLC (EtOAc/hexanes systems) resolves unreacted azetidine and intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- ¹H/¹³C NMR : Confirm azetidine ring integrity (δ 3.2–3.5 ppm for N-CH₂ protons; δ 45–50 ppm for quaternary carbons). Compare with boronate-containing analogs to distinguish sp³ vs. sp² hybridization .
- FT-IR : Validate secondary amine (N–H stretch at ~3300 cm⁻¹) and azetidine ring (C–N–C bending at 1250–1350 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Use high-resolution MS to distinguish molecular ion peaks from potential impurities (e.g., unreacted propan-1-amine precursors).
Q. How does the reactivity of the azetidine ring influence the stability of this compound under different storage conditions?
Methodological Answer: The strained 4-membered azetidine ring is prone to hydrolysis or oxidation. Stability studies should:
- Monitor pH : Acidic conditions (pH < 4) accelerate ring-opening via protonation of the amine.
- Assess temperature : Store at –20°C under inert gas (N₂/Ar) to minimize degradation.
- Use stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to mitigate metal-catalyzed oxidation.
Advanced Research Questions
Q. What mechanistic insights guide the design of catalytic systems for enantioselective synthesis of this compound?
Methodological Answer: Asymmetric synthesis requires chiral catalysts (e.g., BINOL-derived phosphoric acids) to induce enantioselectivity during nucleophilic substitution. Key steps:
- Substrate design : Use α-branched electrophiles (e.g., 2-bromopropan-1-amine) to create stereogenic centers.
- DFT modeling : Calculate transition-state energies to predict enantiomer ratios. Compare with experimental ee values from chiral HPLC .
- Kinetic resolution : Optimize reaction time to favor kinetic control over thermodynamic equilibration.
Q. How can computational chemistry predict potential degradation pathways of this compound in aqueous environments?
Methodological Answer:
- Molecular dynamics (MD) simulations : Model solvation effects and hydrogen-bonding interactions to identify hydrolysis-prone sites.
- QM/MM calculations : Map free-energy barriers for azetidine ring-opening under varying pH conditions.
- Validate with LC-MS : Compare simulated degradation products (e.g., 3-aminopropanol derivatives) with experimental data.
Q. What strategies resolve contradictory data between theoretical predictions and experimental observations in azetidine-containing amine derivatives?
Methodological Answer:
- Systematic error analysis : Compare computational models (e.g., solvent parameters in DFT) with experimental conditions (e.g., solvent purity).
- Cross-validate techniques : Use X-ray crystallography to confirm stereochemistry if NMR data conflicts with predicted structures.
- Control for intermediates : Characterize reaction mixtures via in situ IR to detect transient species not accounted for in simulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
